molecular formula C14H10 B1281427 3-Ethynyl-1,1'-biphenyl CAS No. 58650-11-6

3-Ethynyl-1,1'-biphenyl

Cat. No. B1281427
CAS RN: 58650-11-6
M. Wt: 178.23 g/mol
InChI Key: PIARMLHJPVJQKG-UHFFFAOYSA-N
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Description

3-Ethynyl-1,1'-biphenyl is a compound that is part of a broader class of biphenyl ethynyl derivatives. These compounds are of interest due to their potential applications in various fields, including materials science and organic electronics. The presence of the ethynyl group in the biphenyl structure can significantly influence the electronic properties and reactivity of these molecules.

Synthesis Analysis

The synthesis of biphenyl derivatives with ethynyl groups can be achieved through various methods. For instance, the synthesis of 1,2-Bis(2-aryl-1H-indol-3-yl)ethynes, which are structurally related to 3-Ethynyl-1,1'-biphenyl, involves a double cyclization reaction of 1,4-bis(2-isocyanophenyl)buta-1,3-diyne with aryl Grignard reagents, yielding the products in 19-85% yields . Another relevant synthesis approach is the visible-light-induced cascade cyclization of 3-(2-(ethynyl)phenyl)quinazolinones, which demonstrates the potential for light-mediated synthetic routes for ethynyl-substituted biphenyls . Additionally, the homocoupling of bromo-substituted ethynyl benzene derivatives mediated by nickel complexes has been used to synthesize tetra(ethynyl)biphenyl derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an ethynyl linkage between two phenyl rings. The structural property of related compounds, such as 1,2-bis(2-phenyl-1H-indol-3-yl)ethyne, has been characterized by spectroscopic methods and X-ray analysis . Theoretical calculations, such as density functional theory (DFT), are often employed to support the structural features and to estimate the frontier molecular orbital levels .

Chemical Reactions Analysis

The ethynyl group in biphenyl derivatives is reactive and can participate in various chemical reactions. For example, the visible-light-promoted cascade cyclization of 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles with unsaturated α-bromocarbonyls leads to the formation of complex polycyclic structures, demonstrating the reactivity of the ethynyl group under photochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynyl-substituted biphenyls are influenced by the substituents on the phenyl rings. For instance, the UV-vis spectra and fluorescence emission peaks of bis(indolyl)ethynes indicate the contribution of intramolecular charge transfer, and their electrochemical features have been investigated by cyclic voltammetry . The synthesis of fluoro-substituted analogues of biphenyl ethynyl derivatives has shown correlations between molecular structure and mesomorphic properties, as well as dielectric properties . The presence of substituents such as trifluoromethyl groups can also affect the properties of the biphenyl core, as seen in the synthesis of 3-(trifluoromethyl)-1,1'-biphenyl .

Scientific Research Applications

1. Electronic Communications in Nanowire Assembly

3-Ethynyl-1,1'-biphenyl demonstrates significant electronic communications in nanowire assembly. A study using scanning tunnelling microscopy/spectroscopy revealed that the ethynyl groups play a crucial role in the successful assembly of conjugated 1D nanowires. These ethynyls allow dual adaptability of edge-on and face-on orientations for aromatic rings, highlighting their importance in nanotechnology and materials science (Lee et al., 2014).

2. Impact on Light Emission and Nanoaggregation

The modification of certain compounds with ethynyl groups, such as 3-Ethynyl-1,1'-biphenyl, influences their light emission and nanoaggregation properties. For instance, the synthesis of tetraphenylsiloles with different 1,1-substituents demonstrated how the ethynyl modification can shift absorption and emission spectra, which has implications in the field of photoluminescence and sensor technology (Chen et al., 2003).

3. Synthesis of Metallamacrocycles

The integration of 3-Ethynyl-1,1'-biphenyl into metallamacrocycles has been researched, showcasing its role in the development of π-electron-rich and fluorescent macrocycles. These macrocycles exhibit potential for sensing electron-deficient compounds like picric acid, a secondary chemical explosive, indicating their applicability in chemical sensing and security (Shanmugaraju et al., 2011).

4. Polymerization Applications

The use of ethynyl-biphenyl compounds in polymerization processes has been explored. For example, the polymerization of 4-bromo-4′-ethynyl biphenyl using specific catalyst systems resulted in the production of polymers with reasonable thermal stability. This research contributes to the understanding of polymer science and material engineering (Trumbo & Marvel, 1987).

5. Fluorescent Sensing of Explosives

Studies have shown that incorporating 3-Ethynyl-1,1'-biphenyl into nanostructures can lead to the creation of materials that are sensitive to picric acid. Such materials, which demonstrate fluorescence quenching in the presence of picric acid, are valuable in the detection of explosives (Samanta & Mukherjee, 2013).

6. Electrochiroptical Systems

The synthesis of electron donors such as 2,2'-[2,2-Bis(4-dimethylaminophenyl)ethenyl]biphenyl, which undergo oxidative C-C bond formation, leads to new electrochiroptical systems. These systems change color upon electron transfer, showcasing potential applications in electrochromic and sensor technologies (Higuchi et al., 2003).

7. Spectroelectrochemical Studies

3-Ethynyl-1,1'-biphenyl derivatives have been used to form self-assembled monolayers on gold electrodes, enabling spectroelectrochemical studies. These studies provide insights into adsorbate layers and their interactions, which are crucial for developing advanced electrochemical sensors and devices (Jbarah et al., 2009).

Safety And Hazards

“3-Ethynyl-1,1’-biphenyl” is classified as a skin irritant (Category 2), an eye irritant (Category 2), and a respiratory tract irritant (Category 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-ethynyl-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIARMLHJPVJQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509866
Record name 3-Ethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-1,1'-biphenyl

CAS RN

58650-11-6
Record name 3-Ethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-3-phenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (1,1′-biphenyl-3-ylethynyl)(trimethyl)silane (4.74 g, 18.96) in 1/1 EtOH/CH2Cl2 (60 mL) is added Cs2CO3 (6.78 g, 20.85 mmol) at room temperature. After stirring for 1 h, the insoluble material is filtered off and the filtrate is concentrated. The crude material is purified by chromatography (silica gel, 100% hexane) to give the title compound (3.07 g, 91%) as an oil. MS (+) EI: 178 M+.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
EtOH CH2Cl2
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
YS Ran, B Jiang, YT Shen, TG Fan, W Jiang… - Organic …, 2023 - ACS Publications
A visible-light-promoted cascade cyclization of 3-ethynyl-[1,1′-biphenyl]-2-carbonitriles with unsaturated α-bromocarbonyls for the synthesis of tetrahydrobenzo[mn]cyclopenta[b]…
Number of citations: 4 pubs.acs.org
A El Shatshat - 2019 - uwspace.uwaterloo.ca
Alzheimer’s disease (AD) is a progressive, neurodegenerative disorder, with characteristic symptoms including memory loss and cognitive decline. AD is characterized by the formation …
Number of citations: 2 uwspace.uwaterloo.ca
J Zhou, J Shi, Z Qi, X Li, HE Xu, W Yi - pstorage-acs-6854636.s3 …
[Cp* IrCl2] 2,[Cp* RhCl2] 2,[Cp* RuCl2] 2, CsOAc andwere purchased from Aldrich and used without further purification. Substrates N-phenoxyacetamides were synthesized according …
B Fabre, K Filipiak, JM Zapico, N Díaz… - Organic & …, 2013 - pubs.rsc.org
Water solubility is a key aspect that needs to be addressed to obtain drug-like compounds. In an effort to improve the water solubility of our recently reported nanomolar matrix …
Number of citations: 34 pubs.rsc.org
A Ramos González, MP Martínez Alcázar… - 2013 - repositorioinstitucional.ceu.es
Water solubility is a key aspect that needs to be addressed to obtain druglike compounds. In an effort to improve the water solubility of our recently reported nanomolar matrix …
Number of citations: 0 repositorioinstitucional.ceu.es
X Yu, X Wang, W He - ACS Applied Bio Materials, 2023 - ACS Publications
We demonstrate a macromer-type bisepoxide, poly(ethylene glycol) diglycidyl ether, polymerizing readily with a trifunctional polyetheramine Jeffamine T-403 in water to facilitate the …
Number of citations: 3 pubs.acs.org
Y Ma, J Xiong, P Zhang, Y Li, S Zhang… - ACS ES&T …, 2023 - ACS Publications
With the urgent demand for environmental protection and sustainable development, the field of environmental catalysis has received increasing attention. The further development of …
Number of citations: 0 pubs.acs.org
C Yu, SL Nelson, G Meisl, R Ghirlando… - Biochemistry, 2023 - ACS Publications
Human annexin A7, a calcium- and phospholipid-binding protein, governs calcium homeostasis, plasma membrane repair, apoptosis, and tumor progression. A7 contains an N-terminal …
Number of citations: 5 pubs.acs.org
T Okitsu, K Nakata, K Nishigaki… - The Journal of …, 2014 - ACS Publications
The iodocyclization of ethoxyethyl ethers to ynamides was completed within three seconds. The corresponding benzo[b]furans were obtained in high yields (84%–quant.) under mild …
Number of citations: 51 pubs.acs.org
若林亮介, ワカバヤシリョウスケ - 2021 - kyoto-phu.repo.nii.ac.jp
序章がんは本邦における 2019 年 1 年間での死亡数は 37 万人以上であり, 全死亡数の約 3 割を占める. がん治療は近年グリベック (イマチニブ) などの分子標的薬や, 免疫チェックポイント阻害剤…
Number of citations: 3 kyoto-phu.repo.nii.ac.jp

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